molecular formula C26H30N2O4S B281034 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide

4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide

Katalognummer B281034
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: HDOKIKWQJFXMHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wirkmechanismus

TAK-659 targets 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, which is a key mediator of B-cell receptor signaling. Upon binding to the B-cell receptor, 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide is activated and initiates a cascade of downstream signaling events that ultimately lead to the survival and proliferation of B-cells. TAK-659 inhibits 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells, leading to the regression of tumors. TAK-659 has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote tumor growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its specificity for 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, which minimizes off-target effects and reduces the risk of toxicity. Additionally, TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials, suggesting its potential as a therapeutic agent for B-cell malignancies.
One limitation of TAK-659 is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, the optimal dosing regimen and potential side effects of TAK-659 in humans are still being evaluated in clinical trials.

Zukünftige Richtungen

There are several future directions for the development of TAK-659 and related compounds. One potential direction is the combination of TAK-659 with other targeted therapies, such as BCL-2 inhibitors or immune checkpoint inhibitors, to enhance its efficacy and overcome resistance mechanisms. Another direction is the evaluation of TAK-659 in other types of B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, the optimization of the pharmacokinetic and pharmacodynamic properties of TAK-659 could improve its efficacy and reduce its toxicity in humans.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-tert-butyl-2,3-dimethylphenylsulfonyl chloride, which is then reacted with 2-amino-4-methoxybenzoic acid to obtain the intermediate product. The final step involves the reaction of the intermediate with 2-methoxyaniline to yield TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to the regression of tumors.

Eigenschaften

Molekularformel

C26H30N2O4S

Molekulargewicht

466.6 g/mol

IUPAC-Name

4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C26H30N2O4S/c1-17-15-20(26(3,4)5)16-24(18(17)2)33(30,31)28-21-13-11-19(12-14-21)25(29)27-22-9-7-8-10-23(22)32-6/h7-16,28H,1-6H3,(H,27,29)

InChI-Schlüssel

HDOKIKWQJFXMHN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C

Kanonische SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.